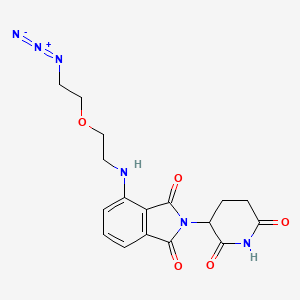Pomalidomide-PEG1-C2-N3
CAS No.: 2271036-44-1
Cat. No.: VC4230820
Molecular Formula: C17H18N6O5
Molecular Weight: 386.368
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2271036-44-1 |
|---|---|
| Molecular Formula | C17H18N6O5 |
| Molecular Weight | 386.368 |
| IUPAC Name | 4-[2-(2-azidoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C17H18N6O5/c18-22-20-7-9-28-8-6-19-11-3-1-2-10-14(11)17(27)23(16(10)26)12-4-5-13(24)21-15(12)25/h1-3,12,19H,4-9H2,(H,21,24,25) |
| Standard InChI Key | NJPMWHWTBBYBDY-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN=[N+]=[N-] |
Introduction
Chemical Structure and Properties
Pomalidomide-PEG1-C2-N3 (CAS No. 2271036-44-1) is a small molecule with the molecular formula and a molecular weight of 386.36 g/mol . The compound consists of three key components:
-
Pomalidomide: A cereblon (CRBN)-binding immunomodulatory drug (IMiD) derived from thalidomide, which recruits the E3 ubiquitin ligase complex.
-
PEG1 linker: A short polyethylene glycol spacer that enhances solubility and modulates steric interactions between the target protein and E3 ligase.
-
C2-N3 group: An azide-terminated alkyl chain enabling "click chemistry" conjugation to alkyne-functionalized target ligands .
| Property | Value | Source |
|---|---|---|
| Solubility | DMSO: 100 mg/mL (259 mM) | |
| Storage Conditions | -20°C (powder), -80°C (solution, under nitrogen) | |
| Stability | 6 months at -80°C, 1 month at -20°C |
The azide group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), making it versatile for PROTAC synthesis .
Role in PROTAC Technology
PROTACs are heterobifunctional molecules that recruit E3 ligases to ubiquitinate and degrade target proteins. Pomalidomide-PEG1-C2-N3 serves as the E3 ligase ligand-linker component, critical for forming ternary complexes between cereblon and the protein of interest .
Mechanism of Action
-
Cereblon Recruitment: The pomalidomide moiety binds cereblon, part of the CRL4 E3 ligase complex .
-
Linker Optimization: The PEG1 spacer balances flexibility and rigidity, influencing PROTAC efficiency .
-
Target Engagement: The azide group conjugates to alkyne-modified target ligands (e.g., kinase inhibitors), enabling degradation .
A notable application is the development of CP-10, a CDK6-targeting PROTAC with a DC (half-maximal degradation concentration) of 2.1 nM . CDK6 degradation disrupts cell cycle progression, offering a therapeutic strategy in cancers like multiple myeloma .
Preclinical Research and Applications
CDK6 Degradation
In a 2019 study, Pomalidomide-PEG1-C2-N3 was used to synthesize CP-10, which demonstrated preferential degradation of CDK6 over structurally similar CDK4 in MV4-11 leukemia cells . Key findings include:
Comparative PROTAC Performance
This data underscores the potency of Pomalidomide-PEG1-C2-N3-derived PROTACs compared to earlier generations.
Clinical and Therapeutic Context
While Pomalidomide-PEG1-C2-N3 itself remains preclinical, its parent compound, pomalidomide, is FDA-approved for relapsed/refractory multiple myeloma (RRMM). Clinical trials of pomalidomide/dexamethasone (Pd) report median progression-free survival (PFS) of 3.6–10.6 months in RRMM patients . PROTACs leveraging this scaffold aim to enhance efficacy by targeting oncoproteins resistant to conventional inhibitors .
Challenges and Future Directions
Limitations
-
Stability: PEG linkers may reduce cell permeability, necessitating formulation optimizations .
-
Off-Target Effects: Cereblon-binding IMiDs can degrade non-target proteins (e.g., IKZF1/3) .
Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume